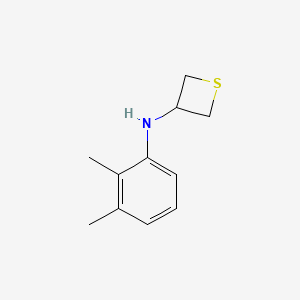

N-(2,3-Dimethylphenyl)thietan-3-amine

Descripción

N-(2,3-Dimethylphenyl)thietan-3-amine is a sulfur-containing heterocyclic amine featuring a thietane (a four-membered saturated ring with one sulfur atom) substituted at the 3-position with an amine group and a 2,3-dimethylphenyl aromatic moiety.

Propiedades

Fórmula molecular |

C11H15NS |

|---|---|

Peso molecular |

193.31 g/mol |

Nombre IUPAC |

N-(2,3-dimethylphenyl)thietan-3-amine |

InChI |

InChI=1S/C11H15NS/c1-8-4-3-5-11(9(8)2)12-10-6-13-7-10/h3-5,10,12H,6-7H2,1-2H3 |

Clave InChI |

HLMAPZKVOLGPFO-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(=CC=C1)NC2CSC2)C |

Origen del producto |

United States |

Métodos De Preparación

Preparation via Organometallic Addition to Thietan-3-one

A well-documented approach involves the use of organomagnesium reagents (Grignard reagents) derived from 2,3-dimethylphenyl halides, which are reacted with thietan-3-one to form the corresponding 3-substituted thietan-3-ol intermediate. This intermediate is then converted to the amine.

- Preparation of 2,3-dimethylphenylmagnesium halide by reacting 2,3-dimethylphenyl iodide or bromide with magnesium in anhydrous tetrahydrofuran (THF) at low temperature (0 °C to room temperature).

- Addition of thietan-3-one to the organomagnesium reagent at −78 °C to 0 °C, followed by stirring at room temperature for 24 hours to form 3-(2,3-dimethylphenyl)thietan-3-ol.

- Conversion of the thietan-3-ol to the corresponding amine by amination, typically via substitution or reductive amination methods.

This method benefits from the high regioselectivity and yields of the Grignard addition step and allows for the introduction of various aryl groups by changing the aryl halide precursor.

Catalytic Lewis Acid-Mediated Synthesis

Recent advances have demonstrated the use of Lewis acid catalysts such as calcium bis(trifluoromethanesulfonyl)imide (Ca(NTf2)2) combined with tetrabutylammonium hexafluorophosphate (nBu4NPF6) to facilitate the formation of 3,3-disubstituted thietane derivatives. This catalytic system promotes carbocation formation on the thietane ring, enabling nucleophilic attack by aryl groups.

- Using Ca(NTf2)2 (5 mol%) with nBu4NPF6 (5 mol%) in toluene at elevated temperatures (up to 110 °C) results in high conversion and yields (up to 97%) of diarylthietane derivatives.

- The reaction conditions are tolerant to various substituents on the aryl ring, including methyl groups at the 2,3-positions.

- The method avoids harsh conditions and provides a scalable route to thietane amines.

| Entry | Catalyst (mol %) | Solvent | Yield of Diarylthietane (%) | Side Product (%) |

|---|---|---|---|---|

| 1 | Li(NTf2) (11) + nBu4NPF6 (5.5) | CH2Cl2 | 24 | 17 |

| 2 | FeCl3 (5) | CH2Cl2 | 74 | 12 |

| 3 | Ca(NTf2)2 (5) + nBu4NPF6 (5) | CH2Cl2 | 75 | 21 |

| 4 | HNTf2 (10) | CH2Cl2 | 82 | 18 |

| 5 | Ca(NTf2)2 (5) + nBu4NPF6 (5) | Toluene | 63 | 37 |

| 6 | Ca(NTf2)2 (5) + nBu4NPF6 (5) | Toluene | 72 | 23 |

| 7 | Ca(NTf2)2 (5) + nBu4NPF6 (5) | Toluene | 97 | 0 |

Table 1: Catalyst screening for thietane derivative synthesis (adapted from ACS Publications)

Reductive Amination and Amide Bond Formation

Following the formation of the thietan-3-ol intermediate, reductive amination with 2,3-dimethylphenyl amines or amination via amide bond formation has been reported. This involves:

- Oxidation of thietan-3-ol to thietan-3-one or related derivatives.

- Reaction with 2,3-dimethylphenyl amine under reductive amination conditions using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.

- Alternatively, coupling with carboxylic acid derivatives of the aryl group using standard amide bond-forming reagents.

Research Findings and Analysis

- The organometallic addition method provides a straightforward route with good yields (typically 60–80%) and is well-suited for laboratory-scale synthesis.

- Lewis acid-catalyzed methods offer improved yields and scalability, with the ability to fine-tune reaction conditions to minimize side products.

- The stability of thietane derivatives under various conditions (acidic, basic, nucleophilic) has been confirmed, supporting the robustness of these synthetic routes.

- Oxidation and subsequent functionalization steps enable diversification of the thietane amine derivatives for further applications.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| Organometallic Addition | 2,3-Dimethylphenylmagnesium halide, thietan-3-one, THF, low temp | 60–80 | High regioselectivity, versatile | Requires moisture-free conditions |

| Lewis Acid Catalysis | Ca(NTf2)2 + nBu4NPF6, toluene, 110 °C | Up to 97 | High yield, scalable, mild conditions | Catalyst cost, temperature control |

| Reductive Amination | Thietan-3-one, 2,3-dimethylphenyl amine, reducing agent | 70–85 | Selective amination | Multi-step, requires purification |

Análisis De Reacciones Químicas

Types of Reactions: N-(2,3-Dimethylphenyl)thietan-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide.

Substitution: The thietane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted thietanes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like phenolates and carboxylates in the presence of a base are commonly employed.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfides.

Substitution: Substituted thietanes.

Aplicaciones Científicas De Investigación

N-(2,3-Dimethylphenyl)thietan-3-amine has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s structural features make it a candidate for exploring biological interactions and potential bioactivity.

Industry: The compound’s unique properties may be utilized in developing new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-(2,3-Dimethylphenyl)thietan-3-amine involves its interaction with various molecular targets and pathways. For instance, thietane derivatives have been shown to exhibit antidepressant activity by influencing neurotransmitter systems such as adrenergic, GABA-ergic, and serotoninergic pathways

Comparación Con Compuestos Similares

Structural Analogues in Agrochemical Chemistry (Acetamide Derivatives)

Several chloroacetamide derivatives with substituted phenyl groups are documented in , such as:

- 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide

- 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (alachlor)

Key Differences :

Thietane and Thiophene Derivatives

highlights synthetic strategies for 3-amino thietane derivatives, while and describe sulfur-containing amines like N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine and N,N-dimethyl-1,1-dioxo-2,3-dihydrothiophen-3-amine.

Key Differences :

- The sulfone group in the analog increases solubility in polar solvents but may reduce membrane permeability compared to the thietane’s sulfide.

Aromatic Amines with Heterocyclic Moieties

and describe compounds like 3,3'-Dimethyltriphenylamine and 3-(3-Methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine , which share aromatic and amine functionalities.

Key Differences :

- The triphenylamine derivative’s extended conjugation supports electronic applications, whereas the thietane-based compound’s rigidity may favor selective receptor binding in drug design.

- The thietane’s sulfur atom could participate in unique interactions (e.g., hydrogen bonding or metal coordination) absent in purely aromatic amines .

Challenges :

- Steric hindrance from the 2,3-dimethylphenyl group may slow reaction kinetics.

- Thietane rings are prone to ring-opening under acidic or oxidizing conditions, necessitating mild synthetic protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.